[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate
Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate is an organic compound that features a nitrophenyl group and a bromofuran carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound in medicinal chemistry research.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate and its derivatives depends on the specific biological target. For example, if the compound is designed to inhibit a particular enzyme, it may bind to the active site of the enzyme, blocking its activity. The nitrophenyl group can interact with various molecular targets, while the bromofuran moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound features a fluorine atom instead of a bromine atom, which can influence its reactivity and biological activity.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound has a dimethoxy group instead of a furan ring, which can affect its chemical properties and applications.
Uniqueness
[2-(4-Nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate is unique due to the presence of both a nitrophenyl group and a bromofuran carboxylate moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO6/c14-12-6-5-11(21-12)13(17)20-7-10(16)8-1-3-9(4-2-8)15(18)19/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLPSNCQMBCTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360298 | |
Record name | [2-(4-nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5528-13-2 | |
Record name | [2-(4-nitrophenyl)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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